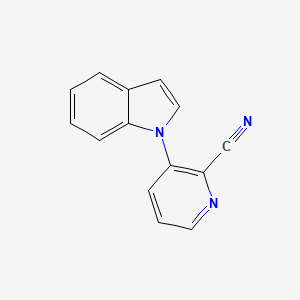

3-Indol-1-yl-pyridine-2-carbonitrile

Vue d'ensemble

Description

3-Indol-1-yl-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of 3-Indol-1-yl-pyridine-2-carbonitrile derivatives as effective anticancer agents. The compound's structure allows it to interact with various biological targets, making it a candidate for treating aggressive cancers.

Case Study: Antiproliferative Activity

A study synthesized a series of pyrido[3,4-b]indole derivatives, which demonstrated significant antiproliferative activity against multiple human cancer cell lines, including pancreatic and breast cancer cells. The most potent compound showed IC50 values as low as 80 nM against breast cancer cells . The structure-activity relationship (SAR) indicated that modifications at specific positions on the indole ring could enhance efficacy.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 80 |

| Compound B | HCT116 (Colon) | 130 |

| Compound C | A375 (Melanoma) | 200 |

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial properties. The presence of both indole and pyridine rings contributes to their biological activity against various pathogens.

Case Study: Antimicrobial Activity

In a study evaluating indole derivatives, several compounds exhibited moderate to high activity against pathogenic bacteria. The results indicated that electron-donating groups on the aromatic system increased antimicrobial efficacy .

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| Compound D | E. coli | Moderate |

| Compound E | S. aureus | High |

Synthesis of Heterocyclic Compounds

The synthetic versatility of this compound enables its use as a building block in the synthesis of complex heterocyclic compounds. This has implications in drug discovery and materials science.

Case Study: Multicomponent Reactions

A series of multicomponent reactions involving this compound have been reported, yielding various functionalized pyridine derivatives. These reactions utilize diverse reagents and conditions to achieve high yields and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| One-pot synthesis with aldehydes | Reflux in ethanol | 85% |

| Microwave-assisted synthesis | InCl3 catalyst | 90% |

Computational Studies

Computational modeling has been employed to predict the binding affinities of this compound derivatives to various molecular targets, enhancing the understanding of their mechanism of action.

Case Study: Molecular Docking

Docking studies revealed that certain derivatives bind effectively to MDM2, a protein implicated in cancer progression. This interaction suggests potential pathways for therapeutic intervention in solid tumors .

Propriétés

Formule moléculaire |

C14H9N3 |

|---|---|

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

3-indol-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-10-12-14(6-3-8-16-12)17-9-7-11-4-1-2-5-13(11)17/h1-9H |

Clé InChI |

KBMRROUSFWYEFG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CN2C3=C(N=CC=C3)C#N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.